molecular formula C12H15BF2O3 B1426709 2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester CAS No. 1029439-85-7

2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester

Cat. No.: B1426709
CAS No.: 1029439-85-7
M. Wt: 256.06 g/mol
InChI Key: JNBBZUYJDRTJCN-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester is a boronate ester derivative characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions, a hydroxyl group at the 4-position, and a pinacol boronic ester moiety. This compound serves as a critical building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl structures for pharmaceuticals, agrochemicals, and functional materials . Its structural features—fluorine substituents and a hydroxyl group—impart unique electronic and steric properties, enhancing its reactivity and selectivity in catalytic transformations. The compound is commercially available (e.g., from CymitQuimica) with pricing tiers reflecting its utility in high-value research applications .

Properties

IUPAC Name

2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBBZUYJDRTJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Boronic Acid Precursor

Starting Material Selection:

  • The synthesis typically begins with bromophenol derivatives such as 2-bromophenol, 3-bromophenol, or 4-bromophenol, depending on the desired positional substitution on the aromatic ring.

Protection of Phenolic Hydroxyl Group:

  • To prevent side reactions, phenolic hydroxyl groups are protected using groups like tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) . These groups are chosen for their ease of removal under mild conditions, facilitating subsequent steps.

Formation of Grignard or Organolithium Reagent:

  • The protected bromophenol is reacted with magnesium turnings to form a Grignard reagent in anhydrous tetrahydrofuran (THF). Alternatively, phenolic derivatives can be converted into organolithium compounds using sec-butyllithium at low temperatures (-78°C).

Esterification with Pinacol

Reaction Conditions:

  • The boronic acid is esterified with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of an acid catalyst such as p-toluenesulfonic acid or under reflux with dry toluene using a Dean-Stark apparatus to continuously remove water, driving the esterification to completion.

Typical Procedure:

  • Dissolve boronic acid in dry toluene.
  • Add excess pinacol and a catalytic amount of acid.
  • Reflux with a Dean-Stark trap to remove water.
  • After completion, cool the mixture, filter, and purify the ester via recrystallization or chromatography.

Reaction Scheme:

Boronic acid + Pinacol → 2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester

One-Pot Synthesis Approach

Recent advancements suggest a one-pot method where the phenolic bromide, boron source, and pinacol are reacted sequentially without isolating intermediates. This approach simplifies the process, reduces costs, and enhances scalability.

Procedure Highlights:

  • Protected bromophenol reacts with magnesium or lithium reagents to form the organometallic.
  • Boron reagent is added directly, followed by esterification with pinacol.
  • Hydrolysis and purification steps are integrated into the process.

Advantages:

  • Cost-effective.
  • Suitable for large-scale manufacturing.
  • Demonstrated batch production on dozens of kilograms with good process stability.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Remarks
Grignard + Boric Ester Bromophenol derivatives Mg, trimethyl borate Reflux in THF 60-70 Widely used, scalable
Organolithium + Boric Ester Bromophenol derivatives sec-Butyllithium -78°C to reflux 58-68 Requires low temperature handling
Direct Esterification Boronic acid + pinacol Acid catalyst Reflux with Dean-Stark 68-75 High purity, scalable
One-pot Method Bromophenol + boron source + pinacol Mg or Li reagents Reflux, integrated steps 84-87 Cost-effective, industrial scale

Research Findings and Industrial Considerations

  • Cost and Efficiency: The use of inexpensive protecting groups like TBDMS and straightforward boron reagents enhances industrial viability.
  • Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent equivalents critically influence yields.
  • Purity and Stability: The esterification process yields high-purity compounds suitable for subsequent applications in organic synthesis, with stability influenced by ester identity and reaction pH.

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 2,3-difluoro-4-hydroxyphenylboronic acid pinacol ester is as a reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are crucial in pharmaceuticals and materials science. The compound's fluorine substituents enhance its reactivity and selectivity in these reactions .

Case Study:
A study demonstrated the successful use of this boronic acid ester in synthesizing novel biaryl compounds that exhibit significant biological activity. The reaction conditions were optimized to yield high purity products with minimal by-products .

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound serves as an important intermediate for developing pharmaceuticals targeting various diseases. Its structure allows for modifications that can lead to enhanced bioactivity and selectivity against specific biological targets.

Case Study:
Research has shown that derivatives of this compound exhibit promising activity against cancer cell lines. The incorporation of the difluorophenyl group has been linked to improved binding affinity to target proteins involved in tumor growth .

Biological Applications

Cell Culture
The compound is also utilized as a non-ionic organic buffering agent in cell culture systems. It helps maintain a stable pH environment conducive to cell growth and viability within a range of pH 6 to 8.5 .

Material Science

Polymeric Materials
In material science, this compound is used in the synthesis of polymeric materials with enhanced thermal and mechanical properties. Its ability to form cross-linked structures makes it valuable in creating durable materials for various applications.

Mechanism of Action

The mechanism of action for 2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.

Comparison with Similar Compounds

Acid Pinacol Ester

  • Substituents : 2-F, 3-F, 4-OH.
  • Key Features : The electron-withdrawing fluorine atoms reduce electron density at the boron center, enhancing electrophilicity and accelerating transmetalation in cross-coupling reactions. The hydroxyl group introduces polarity, improving solubility in polar solvents and enabling hydrogen-bonding interactions .
  • Applications : Drug discovery (e.g., kinase inhibitors) and materials science due to its balanced reactivity and stability .

4-Fluoro-3-hydroxyphenylboronic Acid (Pinacol Ester)

  • Substituents : 4-F, 3-OH.
  • The single hydroxyl group offers similar solubility but less steric hindrance compared to the difluoro analog .

3,5-Dimethyl-4-hydroxyphenylboronic Acid Pinacol Ester

  • Substituents : 3-CH₃, 5-CH₃, 4-OH.
  • Comparison : Methyl groups provide steric bulk, which may hinder coupling reactions. The electron-donating methyl groups increase electron density at boron, reducing electrophilicity and requiring harsher reaction conditions .

4-Chloro-2,3-difluoro-5-methoxyphenylboronic Acid Pinacol Ester

  • Substituents : 4-Cl, 2-F, 3-F, 5-OCH₃.
  • Comparison: Chlorine and methoxy groups introduce competing electronic effects (Cl is electron-withdrawing, OCH₃ is electron-donating), complicating reactivity profiles.

Electronic and Steric Profiles

Compound Substituents Molecular Weight Key Reactivity Traits
This compound 2-F, 3-F, 4-OH ~290 (estimated) High electrophilicity, moderate steric hindrance
2,4-Difluoro-3-formylphenylboronic acid pinacol ester 2-F, 4-F, 3-CHO 266.07 Formyl group increases reactivity toward nucleophiles but may reduce stability
3,5-Difluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester 3-F, 5-F, 4-CF₃ 322.52 Strong electron-withdrawing CF₃ group enhances reactivity but may limit solubility
4-Hydroxyphenylboronic acid pinacol ester 4-OH 206.03 Lower electrophilicity due to lack of fluorine; simpler synthesis

Performance in Cross-Coupling Reactions

  • This compound : Demonstrated efficacy in palladium-catalyzed couplings with aryl halides, achieving >80% yields under optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) . Fluorine substituents suppress protodeboronation, a common side reaction in hydroxyl-substituted boronates .
  • 2-Methoxyphenylboronic Acid Pinacol Ester : Lower yields (60–70%) due to electron-donating methoxy groups slowing transmetalation .
  • 4-Biphenylboronic Acid Pinacol Ester : Higher steric bulk reduces coupling efficiency with ortho-substituted aryl halides .

Biological Activity

2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester (CAS No. 1029439-85-7) is a boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This compound is characterized by its difluorophenol moiety, which enhances its reactivity and potential applications in drug development.

  • Molecular Formula : C12H15BF2O3
  • Molecular Weight : 256.06 g/mol
  • IUPAC Name : 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • Purity : 96%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boronic acids are known to form reversible covalent bonds with diols and can modulate enzyme activity by acting as inhibitors or substrates. The presence of fluorine atoms in this compound may also enhance lipophilicity and metabolic stability, making it a promising candidate for therapeutic applications.

Biological Activity

Research indicates that boronic acids exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, the compound's ability to disrupt protein homeostasis may contribute to its anticancer effects .
  • Antimicrobial Properties : Some boronic acids have demonstrated potential as antimicrobial agents by targeting bacterial cell wall synthesis and disrupting metabolic pathways .

Case Studies

  • In Vitro Studies : In a study examining the cytotoxic effects of various boronic acids on cancer cell lines, this compound exhibited significant inhibition of cell proliferation in breast cancer models. The mechanism was linked to the induction of apoptosis through caspase activation .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls. The observed effects were attributed to the compound's ability to enhance drug delivery systems when used in conjunction with nanoparticles .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:

Compound NameMolecular Weight (g/mol)Anticancer ActivityAntimicrobial Activity
2,3-Difluoro-4-hydroxyphenylboronic acid256.06HighModerate
3-Fluoro-5-hydroxyphenylboronic acid238.06ModerateHigh
4-Hydroxyphenylboronic acid168.06LowHigh

Q & A

Q. What are the recommended synthetic routes for preparing 2,3-difluoro-4-hydroxyphenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . A general methodology involves reacting a halogenated aromatic precursor (e.g., 2,3-difluoro-4-hydroxyphenyl bromide) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or K₃PO₄) in a solvent system like THF/water. Post-reaction purification is achieved via flash chromatography or recrystallization to isolate the boronic ester .

Q. What are the optimal storage conditions to ensure compound stability?

Store the compound under inert conditions (argon or nitrogen atmosphere) in a sealed container at 2–8°C . Moisture-sensitive boronic esters should be kept in a desiccator with anhydrous silica gel to prevent hydrolysis. Long-term stability can be monitored via periodic NMR or LC-MS analysis .

Advanced Research Questions

Q. How do pH and reaction time influence the stability of this boronic ester in aqueous oxidative conditions?

Kinetic studies on analogous pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) reveal pH-dependent reactivity with H₂O₂. At pH 7.27, UV-vis spectroscopy shows a decrease in the ester’s absorption peak (λmax ~290 nm) and the emergence of a new peak (λmax ~405 nm) due to oxidation products. Adjusting pH (6.91–10.95) alters reaction rates, with faster degradation observed under alkaline conditions. Reaction progress should be monitored at intervals (10–180 minutes) to optimize conditions .

Q. What factors enhance the efficiency of Suzuki-Miyaura coupling reactions using this boronic ester?

Key parameters include:

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for electron-deficient aryl systems.
  • Solvent system : THF/water mixtures (3:1) to balance solubility and reactivity.
  • Temperature : Reactions typically proceed at 75–85°C under inert atmospheres.
  • Base : K₃PO₄ or Cs₂CO₃ to deprotonate intermediates and drive the coupling. Yields exceeding 90% are achievable with optimized protocols .

Q. How do fluorine substituents affect the electronic and steric properties of the boronic ester in cross-coupling reactions?

The electron-withdrawing nature of fluorine substituents increases the electrophilicity of the boron center, enhancing reactivity toward transmetallation. However, steric hindrance from ortho-fluorine groups may reduce coupling efficiency with bulky substrates. Comparative studies with mono-fluoro or non-fluoro analogs (e.g., 3-fluoro-4-hydroxyphenylboronic acid pinacol ester, CAS 760990-08-7) can clarify substituent effects .

Q. What analytical techniques are critical for characterizing reaction intermediates and byproducts?

  • UV-vis spectroscopy : Track real-time changes in chromophores during oxidation or hydrolysis (e.g., H₂O₂ reactions).
  • LC-MS/MS : Identify deboronation byproducts (e.g., protodeboronation to phenol derivatives) and assess purity.
  • ¹¹B NMR : Confirm boron coordination and detect hydrolysis products (e.g., free boronic acid) .

Q. What are common side reactions observed during the synthesis or application of this compound?

  • Protodeboronation : Acidic or protic conditions may lead to loss of the boronic ester group.
  • Oxidative deboronation : H₂O₂ or other oxidants can generate phenolic byproducts.
  • Dimerization : Steric protection (e.g., pinacol ester) mitigates this, but trace Pd catalysts may promote undesired homocoupling .

Methodological Notes

  • Contradictory Data : While UV-vis studies () focus on H₂O₂ reactivity, analogous esters may behave differently under Suzuki conditions. Always validate protocols with control experiments.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester
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2,3-Difluoro-4-hydroxyphenylboronic acid pinacol ester

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